molecular formula C11H15BrN2O3 B13923124 tert-Butyl (5-bromo-6-(hydroxymethyl)pyridin-2-yl)carbamate

tert-Butyl (5-bromo-6-(hydroxymethyl)pyridin-2-yl)carbamate

Cat. No.: B13923124
M. Wt: 303.15 g/mol
InChI Key: XIOUPVUMVZPJMC-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromo-6-(hydroxymethyl)pyridin-2-yl)carbamate: is an organic compound that features a pyridine ring substituted with a bromine atom, a hydroxymethyl group, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-bromo-6-(hydroxymethyl)pyridin-2-yl)carbamate typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-bromo-6-(hydroxymethyl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted pyridines.

    Oxidation: Carboxylated pyridines.

    Reduction: Methylated pyridines.

    Coupling: Biaryl compounds.

Scientific Research Applications

tert-Butyl (5-bromo-6-(hydroxymethyl)pyridin-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-6-(hydroxymethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The bromine and hydroxymethyl groups can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (5-bromo-6-(hydroxymethyl)pyridin-2-yl)carbamate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications

Properties

Molecular Formula

C11H15BrN2O3

Molecular Weight

303.15 g/mol

IUPAC Name

tert-butyl N-[5-bromo-6-(hydroxymethyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(16)14-9-5-4-7(12)8(6-15)13-9/h4-5,15H,6H2,1-3H3,(H,13,14,16)

InChI Key

XIOUPVUMVZPJMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(C=C1)Br)CO

Origin of Product

United States

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